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Compound of Interest

(2-lodo-3-
Compound Name:
methoxyphenyl)methanol

Cat. No.: B061547

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-lodo-
3-methoxyphenyl)methanol (CAS No. 162136-06-3). Due to the limited availability of
published experimental spectra for this specific compound, this document outlines the standard
methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Furthermore, it presents predicted data based on the chemical
structure and spectroscopic principles, organized into clear, accessible tables.

Molecular Structure and Properties

e |[UPAC Name: (2-lodo-3-methoxyphenyl)methanol
e Molecular Formula: CsHslO2[1]

» Molecular Weight: 264.06 g/mol [1]

e CAS Number: 162136-06-3[1][2][3]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For (2-lodo-3-methoxyphenyl)methanol, *H NMR and 3C NMR spectra would
provide key information about the number and connectivity of protons and carbons.

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCIs, Reference: TMS)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.4 d 1H Ar-H
~7.1 t 1H Ar-H
~6.8 d 1H Ar-H
~4.7 S 2H -CH20H
~3.9 S 3H -OCHs
~2.5 brs 1H -OH

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCIs)

Chemical Shift (6, ppm) Assighment
~158 Ar-C-OCHs
~140 Ar-C-CH20H
~130 Ar-CH

~122 Ar-CH

~110 Ar-CH

~90 Ar-C-|

~65 -CH20H

~56 -OCHs

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm~?)

Intensity

Assignment

3550-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1580-1450 Medium-Strong C=C stretch (aromatic ring)
1250-1200 Strong C-O stretch (aryl ether)
1050-1000 Strong C-O stretch (primary alcohol)
~550 Medium C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation
264 Molecular ion [M]*
247 [M-OH]*
233 [M-CH20H]*
137 [M-IT+
107 [C7H7O]*
Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data. Specific

parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of (2-lodo-3-methoxyphenyl)methanol in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer, typically operating at a
frequency of 300 MHz or higher for *H. Standard pulse programs are used for both 1D and
2D experiments. For *H NMR, 8-16 scans are typically sufficient, while 33C NMR may require
a larger number of scans for adequate signal-to-noise.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction. Chemical shifts are referenced to an internal
standard, commonly tetramethylsilane (TMS).

FT-IR Spectroscopy

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a
volatile solvent like methylene chloride.[4] Apply a drop of the solution to a salt plate (e.qg.,
NaCl or KBr).[4] Allow the solvent to evaporate, leaving a thin film of the compound on the
plate.[4]

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~*. A background spectrum of the clean
salt plate is recorded first and automatically subtracted from the sample spectrum.

Data Analysis: Identify the major absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
Common ionization techniques for small organic molecules include Electron lonization (EI) or
Electrospray lonization (ESI).[5] For El, the sample is vaporized and bombarded with a high-
energy electron beam.[6]
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

o Detection: A detector records the abundance of each ion, generating a mass spectrum. The
data system plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for an organic compound like (2-lodo-3-methoxyphenyl)methanol.

Sample Preparation

/ Data Analysis & Integ)retation \
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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